molecular formula C17H21N5O4 B4543421 ethyl 3-(8-allyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)propanoate

ethyl 3-(8-allyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)propanoate

Cat. No. B4543421
M. Wt: 359.4 g/mol
InChI Key: SPXDZGGYHCWJTK-UHFFFAOYSA-N
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Description

The research into compounds similar to "ethyl 3-(8-allyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)propanoate" focuses on understanding their synthesis, molecular structures, chemical reactions, and properties. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals, materials science, and organic chemistry.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, often starting from basic chemical precursors. For instance, the one-pot synthesis technique has been utilized for creating ethyl-3-aryl-2-(1H-tetrazol-5-yl)acrylates and coumarins through a tandem [2+3] dipolar cycloaddition reaction-Knoevenagel condensation, indicating a methodology that could be relevant for synthesizing the compound (Jafari Chermahini et al., 2016).

Molecular Structure Analysis

Studies on polymorphic forms of related compounds using spectroscopic and diffractometric techniques suggest that subtle differences in crystal structures can significantly affect the physical and chemical properties of these molecules (Vogt et al., 2013). This underlines the importance of detailed molecular structure analysis.

Chemical Reactions and Properties

Chemical reactions involving compounds with similar structures show a range of behaviors depending on the functional groups present. For example, electroreductive radical cyclization has been explored for compounds with allyloxy and propargyloxy groups, demonstrating the potential for creating cyclic structures under specific conditions (Esteves et al., 2005).

Physical Properties Analysis

The volumetric properties of mixtures involving allyl alcohol and other components have been studied, providing insights into the intermolecular interactions that influence the physical properties of such mixtures (Rafiee & Frouzesh, 2015).

Chemical Properties Analysis

Research into the chemical properties of related compounds includes the investigation of their reactivity and stability under various conditions. For instance, the synthesis and characterization of ethylseleno derivatives reveal their glutathione peroxidase-like activity, indicating the chemical functionality and potential biological relevance of these compounds (Hodage et al., 2011).

properties

IUPAC Name

ethyl 3-(4,7-dimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O4/c1-5-8-20-11(3)10-22-13-14(18-16(20)22)19(4)17(25)21(15(13)24)9-7-12(23)26-6-2/h5,10H,1,6-9H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXDZGGYHCWJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C(=O)C2=C(N=C3N2C=C(N3CC=C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 3-(8-allyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)propanoate
Reactant of Route 2
ethyl 3-(8-allyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)propanoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
ethyl 3-(8-allyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)propanoate
Reactant of Route 4
Reactant of Route 4
ethyl 3-(8-allyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)propanoate
Reactant of Route 5
Reactant of Route 5
ethyl 3-(8-allyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)propanoate
Reactant of Route 6
Reactant of Route 6
ethyl 3-(8-allyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)propanoate

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